molecular formula C21H13BrO5 B119655 5-(Bromomethyl)fluorescein CAS No. 148942-72-7

5-(Bromomethyl)fluorescein

Cat. No. B119655
CAS RN: 148942-72-7
M. Wt: 425.2 g/mol
InChI Key: OQHKPJAZGYJYTB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)fluorescein is a thiol-reactive fluorescent probe used in labeling of carboxylic acids and nucleotides at the N-atom . It has been widely used in scientific research for over ten years. It is a photostable compound that can be used to study various biological processes .


Synthesis Analysis

A mixture of 5-(Bromomethyl)fluorescein, palmitic acid, 18-crown-6, and potassium carbonate was reacted at 76°C for one hour . The reaction yield was maximized by a sequential single-factor optimization of the reaction variables .


Chemical Reactions Analysis

5-(Bromomethyl)fluorescein has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxylic group . Two apparent conjugates of palmitic acid were formed under the reaction conditions employed .


Physical And Chemical Properties Analysis

The molecular formula of 5-(Bromomethyl)fluorescein is CHBrO, with an average mass of 425.229 Da and a monoisotopic mass of 423.994629 Da . It has a density of 1.8±0.1 g/cm³, a boiling point of 668.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

Cell Structure Observation and Analysis

5-(Bromomethyl)fluorescein: is widely used as a fluorescent dye in biological experiments to observe and analyze cell structures . By binding to specific components within cells, it allows scientists to visualize complex cellular architectures under a microscope. This application is crucial for understanding cell morphology and pathology.

Biomolecule Tracking

This compound plays a significant role in tracking biomolecules within various biological systems . Researchers can tag biomolecules with 5-(Bromomethyl)fluorescein and follow their movement and interactions in real-time, providing insights into cellular processes and mechanisms.

Cell Function Evaluation

The dye’s ability to fluoresce enables the evaluation of cell functions . For instance, it can be used to assess membrane potential changes or ion channel activities by fluorescence intensity changes, contributing to our understanding of cell physiology and biochemistry.

Cell Type Distinction

In mixed cell populations, 5-(Bromomethyl)fluorescein can help distinguish between different cell types . Its selective binding properties allow for the identification and separation of specific cell types, which is essential for research in immunology and developmental biology.

Biomolecule Detection

The compound is also employed in the detection of biomolecules . It can be conjugated to antibodies or other affinity molecules to detect the presence of target biomolecules, such as proteins or nucleic acids, in various assays.

Tissue Pathology Studies

5-(Bromomethyl)fluorescein: is instrumental in studying tissue pathology . It can be used to stain tissue samples, highlighting abnormalities and aiding in the diagnosis of diseases at the microscopic level.

Microorganism Monitoring

In microbiology, the dye is used to monitor microorganisms . It can stain bacteria or other microbes, making them visible under fluorescence microscopy, which is vital for studying infection mechanisms and microbial ecology.

Clinical Diagnostics

Beyond basic research, 5-(Bromomethyl)fluorescein finds applications in clinical diagnostics . Its strong fluorescence properties are utilized in various diagnostic assays to detect and quantify disease markers, contributing to early diagnosis and treatment monitoring.

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off immediately with plenty of water and get medical attention .

Future Directions

5-(Bromomethyl)fluorescein has been used to investigate various topics such as protein folding, the binding of proteins to DNA, cell signaling, gene expression, and protein structure and function . It is potentially useful for the analysis of carboxylic acid-containing analytes at low concentrations .

properties

IUPAC Name

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKPJAZGYJYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164145
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)fluorescein

CAS RN

148942-72-7
Record name 5-(Bromomethyl)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromomethyl)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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